molecular formula C19H22N2O2 B3226336 3-((1-Benzylpiperidin-4-yl)oxy)benzamide CAS No. 1254475-25-6

3-((1-Benzylpiperidin-4-yl)oxy)benzamide

Cat. No.: B3226336
CAS No.: 1254475-25-6
M. Wt: 310.4 g/mol
InChI Key: IDSIUINGWBNUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzylpiperidin-4-yloxy)benzamide: is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It is characterized by the presence of a benzamide group attached to a benzylpiperidine moiety through an ether linkage. This compound has been studied for its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(1-benzylpiperidin-4-yloxy)benzamide typically involves the following steps:

  • Formation of the Benzylpiperidine Intermediate:

      Starting Materials: Benzyl chloride and piperidine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to form benzylpiperidine.

  • Formation of the Benzamide Intermediate:

      Starting Materials: 3-hydroxybenzamide and benzylpiperidine.

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzamide intermediate.

  • Formation of 3-(1-benzylpiperidin-4-yloxy)benzamide:

Industrial Production Methods:

Industrial production of 3-(1-benzylpiperidin-4-yloxy)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Major Products: Oxidized derivatives of the benzylpiperidine moiety.

  • Reduction:

      Reagents and Conditions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Major Products: Reduced derivatives of the benzylpiperidine moiety.

  • Substitution:

      Reagents and Conditions: Nucleophiles such as sodium methoxide or sodium ethoxide.

      Major Products: Substituted derivatives of the benzylpiperidine moiety.

Mechanism of Action

The mechanism of action of 3-(1-benzylpiperidin-4-yloxy)benzamide involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an antagonist, inhibiting the activity of these receptors by blocking the binding of agonists . This interaction can modulate various physiological processes and has potential therapeutic implications.

Comparison with Similar Compounds

  • 3-(1-(phenylmethyl)piperidin-4-yloxy)benzamide
  • 3-((1-(phenylmethyl)-4-piperidinyl)oxy)benzamide

Comparison:

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c20-19(22)16-7-4-8-18(13-16)23-17-9-11-21(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSIUINGWBNUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680658
Record name 3-[(1-Benzylpiperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254475-25-6
Record name 3-(1-Benzylpiperidin-4-yl)oxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254475256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1-Benzylpiperidin-4-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-BENZYLPIPERIDIN-4-YL)OXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ284SXA44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((1-Benzylpiperidin-4-yl)oxy)benzamide
Reactant of Route 2
Reactant of Route 2
3-((1-Benzylpiperidin-4-yl)oxy)benzamide
Reactant of Route 3
Reactant of Route 3
3-((1-Benzylpiperidin-4-yl)oxy)benzamide
Reactant of Route 4
Reactant of Route 4
3-((1-Benzylpiperidin-4-yl)oxy)benzamide
Reactant of Route 5
Reactant of Route 5
3-((1-Benzylpiperidin-4-yl)oxy)benzamide
Reactant of Route 6
Reactant of Route 6
3-((1-Benzylpiperidin-4-yl)oxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.